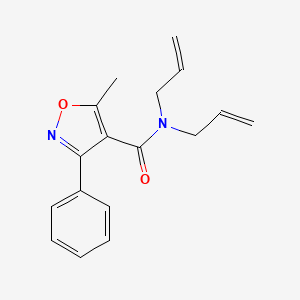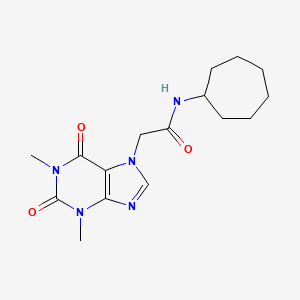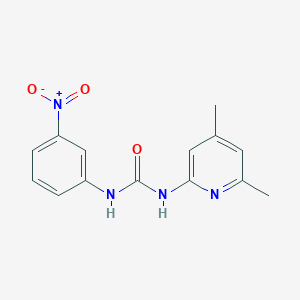![molecular formula C18H19N3OS B5789288 3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
The synthesis of 3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the methoxybenzyl and methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
- 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar sulfanyl and methoxybenzyl group but differs in the core structure, leading to different biological activities .
- 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide : This compound also contains a methoxybenzyl and sulfanyl group but has a different heterocyclic core, resulting in distinct chemical properties and applications .
The uniqueness of this compound lies in its specific combination of functional groups and the 1,2,4-triazole core, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-(2-methylphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-7-4-5-10-16(13)17-19-20-18(21(17)2)23-12-14-8-6-9-15(11-14)22-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWPZRQOFHWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea](/img/structure/B5789231.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)

![2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B5789300.png)

![N-{2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B5789315.png)
